3-Methyl-5-nitrobenzene-1,2-diamine

Beschreibung

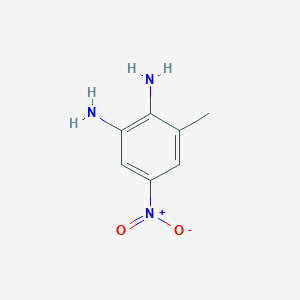

3-Methyl-5-nitrobenzene-1,2-diamine (CAS: 70499-98-8) is an aromatic diamine with the molecular formula C₇H₉N₃O₂, featuring a nitro (-NO₂) group at the 5-position and a methyl (-CH₃) substituent at the 3-position of the benzene ring (Figure 1). This compound is structurally significant in organic synthesis, particularly in heterocyclic chemistry, where it serves as a precursor for quinoxaline derivatives, triazoles, and other nitrogen-containing scaffolds . Its electron-withdrawing nitro group and electron-donating methyl group create unique electronic effects, influencing reactivity in coupling and cyclization reactions .

Eigenschaften

IUPAC Name |

3-methyl-5-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVORHWAOMZKGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitrobenzene-1,2-diamine typically involves a multi-step process:

Nitration: The introduction of a nitro group into the benzene ring. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

Reduction: The nitro group is then reduced to an amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and safety .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.

Reduction: The nitro group can be reduced to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs the incoming electrophile to the meta position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as iron powder and hydrochloric acid are frequently used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride are used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 3-Methyl-5-nitrobenzene-1,2-diamine serves as an intermediate for synthesizing various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:

- Oxidation : The amine groups can be oxidized to form nitroso or nitro compounds.

- Substitution Reactions : Electrophilic aromatic substitution can occur due to the directing effects of the nitro group.

Biology

Research indicates that this compound exhibits biological activities , making it a subject of interest in pharmacological studies. Key findings include:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria. For instance, an in vitro study reported an IC50 value of 45 μM against Gram-positive bacteria.

- Anticancer Potential : Preliminary investigations suggest that it may induce cytotoxic effects in cancer cells. Research published in MDPI indicated moderate cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 75 μM.

Medicine

In medicinal chemistry, the compound is being explored for its potential as a pharmaceutical intermediate . Its ability to undergo redox reactions and interact with biological targets makes it a candidate for drug development.

Industrial Applications

This compound is utilized in the production of:

- Dyes and Pigments : Its vibrant color properties make it suitable for industrial dye applications.

- Polymers and Resins : The compound's reactivity allows it to be incorporated into polymer matrices for enhanced material properties.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Antibacterial Activity : A study demonstrated effective inhibition against specific bacterial strains.

- Cytotoxicity against Cancer Cells : Investigations have shown that the compound may induce apoptosis or cell cycle arrest in cancer cells.

- Mechanistic Studies : Research suggests that oxidative stress pathways may be involved in its biological effects.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-nitrobenzene-1,2-diamine involves its interaction with various molecular targets:

Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophiles.

Reduction and Oxidation: The compound can undergo redox reactions, altering its chemical structure and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Diamines

The following section compares 3-methyl-5-nitrobenzene-1,2-diamine with analogous diamines in terms of structural features , reactivity , and applications .

Table 1: Structural and Physicochemical Comparison

Reactivity in Cyclization Reactions

- This compound reacts with isatin derivatives to form indoloquinoxalines with moderate yields (55–70%), attributed to steric hindrance from the 3-methyl group .

- 4-Nitrobenzene-1,2-diamine (lacking a methyl group) achieves higher yields (75–85%) in similar reactions due to unhindered nucleophilic attack at the 1,2-diamine positions .

- 5-Chloro-3-nitrobenzene-1,2-diamine exhibits slower reaction kinetics with glyoxylic acid, likely due to chlorine’s electron-withdrawing effect reducing amine nucleophilicity .

Electronic and Steric Effects

- The methyl group in this compound enhances solubility in non-polar solvents compared to halogenated analogs .

- Nitro group position : 5-Nitro derivatives (e.g., 3-methyl-5-nitro vs. 4-nitro) show distinct regioselectivity in triazole formation. For example, 4-nitrobenzene-1,2-diamine forms 1,4-disubstituted triazoles, while 3-methyl-5-nitro derivatives favor 1,5-regioisomers .

Biologische Aktivität

3-Methyl-5-nitrobenzene-1,2-diamine, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group and two amine groups attached to a methyl-substituted benzene ring. This configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions and electrophilic aromatic substitution. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. Its amine groups can participate in hydrogen bonding with biomolecules, enhancing its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The compound's effectiveness varies across different microorganisms, indicating a selective action profile .

Anticancer Potential

In addition to antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary investigations reveal that it may induce cytotoxicity in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : A study conducted by ResearchGate demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria with an IC50 value of 45 μM.

- Cytotoxicity against Cancer Cells : In another study published in MDPI, the compound showed moderate cytotoxicity against MCF-7 cells with an IC50 value of 75 μM. This suggests potential for further development as an anticancer agent .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may act through oxidative stress pathways, leading to increased reactive oxygen species (ROS) levels in treated cells .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Yes | Moderate | Nitro and diamine functional groups |

| 3-Methoxy-5-nitrobenzoic acid | Yes | Low | Methoxy group enhances solubility |

| 2,5-Dimethoxy-4-nitroaniline | No | High | Stronger anticancer effects |

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methyl-5-nitrobenzene-1,2-diamine, and what experimental conditions ensure reproducibility?

Methodological Answer:

A common approach involves the reduction of nitro-precursors using stannous chloride (SnCl₂·2H₂O) under reflux in ethanol. For example, analogous fluorobenzene-diamine derivatives are synthesized by reducing nitro compounds with SnCl₂ at 75°C for 5–7 hours, followed by alkaline extraction and purification . Key considerations include:

- Stoichiometry: Maintain a 7:1 molar ratio of SnCl₂ to nitro precursor for complete reduction.

- Monitoring: Use TLC to track reaction progress and avoid over-reduction.

- Handling: Purify the product immediately due to diamine instability; store under inert conditions.

For methyl-nitro derivatives, optimize reaction time and temperature to prevent side reactions like demethylation or over-nitration.

Advanced: How can crystallographic data resolve structural ambiguities in this compound analogs, and what software tools are recommended?

Methodological Answer:

X-ray crystallography using programs like SHELX (e.g., SHELXS-2018) is critical for resolving bond angles, hydrogen bonding, and nitro-group orientation. For example, crystal structures of 4-nitrobenzene-1,2-diamine analogs were determined via direct methods, with hydrogen atoms refined using a riding model . Best practices include:

- Data Collection: Use high-resolution data to resolve positional disorder in nitro or methyl groups.

- Refinement: Apply restraints for unstable moieties (e.g., NH₂ groups) to minimize thermal motion artifacts.

- Validation: Cross-check with spectroscopic data (e.g., IR for NH stretches) to confirm crystallographic assignments.

Basic: What analytical techniques are essential for characterizing this compound purity and structure?

Methodological Answer:

Combine elemental analysis (C, H, N), FT-IR (NH₂ stretches at ~3300 cm⁻¹, nitro peaks at ~1520 cm⁻¹), and NMR (¹H/¹³C for methyl and aromatic protons). For example, analogous diamines are validated via:

- ¹H NMR: Aromatic protons appear as doublets (J ≈ 8–9 Hz) in the 6.5–7.5 ppm range, with NH₂ protons as broad singlets (~4–5 ppm).

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 154 for C₆H₇N₃O₂ derivatives) .

Advanced: How can researchers address contradictions in stability data for nitro-substituted diamines during long-term storage?

Methodological Answer:

Instability often arises from oxidation of NH₂ groups or nitro-group reduction. Mitigation strategies include:

- Storage: Use amber vials under argon at –20°C to minimize light/oxygen exposure.

- Stability Assays: Monitor degradation via HPLC or UV-Vis (e.g., absorbance shifts at 260–300 nm for nitro intermediates).

- Additives: Include free-radical scavengers (e.g., BHT) in solution phases to prevent oxidative dimerization .

Basic: What role does this compound play as an intermediate in heterocyclic synthesis?

Methodological Answer:

It serves as a precursor for benzimidazoles and triazoles. For example, 4-nitro-1,2-phenylenediamine analogs are cyclized with aldehydes under acidic conditions to form benzimidazoles . Key steps:

- Cyclization: Use glacial acetic acid or DMF at 80–100°C for 6–12 hours.

- Functionalization: Introduce methyl/nitro groups post-cyclization via electrophilic substitution.

Advanced: How do metal coordination studies with this compound derivatives inform material science applications?

Methodological Answer:

Schiff base ligands derived from diamines form stable complexes with transition metals (e.g., Cu(II), Co(II)). For example:

- Synthesis: Condense diamine with 3-nitrobenzaldehyde to form N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine (L2), then react with metal salts in a 2:1 ligand-to-metal ratio .

- Characterization: Use UV-Vis (d-d transitions) and magnetic susceptibility to confirm octahedral geometry.

- Applications: Such complexes show potential in catalysis or as MOF precursors .

Advanced: How can researchers resolve discrepancies in crystallographic vs. spectroscopic data for NH₂ group conformation?

Methodological Answer:

Contradictions may arise from dynamic NH₂ rotation in solution vs. fixed positions in crystals. Approaches include:

- Variable-Temperature NMR: Observe coalescence of NH₂ proton signals to estimate rotational barriers.

- DFT Calculations: Compare optimized gas-phase structures with X-ray data to identify steric or electronic influences .

- Neutron Diffraction: Resolve hydrogen positions with higher precision than X-ray methods (if feasible).

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles.

- Ventilation: Work in a fume hood to avoid inhalation of nitro compound dust.

- Waste Disposal: Neutralize acidic/byproduct streams with NaOH before disposal .

Advanced: What mechanistic insights guide the optimization of catalytic reductions for nitro-diamine derivatives?

Methodological Answer:

Hydrogenation over Pd/C or PtO₂ catalysts requires careful control to avoid over-reduction of nitro groups. Key factors:

- Solvent Selection: Use ethanol or ethyl acetate to stabilize intermediates.

- Pressure/Temperature: Moderate H₂ pressure (1–3 atm) and 50–70°C prevent side reactions.

- Catalyst Poisoning: Pre-treat catalysts with sulfur compounds to modulate activity .

Advanced: How do steric and electronic effects of the methyl and nitro groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The methyl group at position 3 hinders electrophilic substitution at adjacent carbons, directing reactions to position 5 or 6.

- Electronic Effects: The nitro group deactivates the ring, requiring stronger electrophiles (e.g., NO₂⁺) for further substitution.

- Case Study: In Suzuki couplings, use Pd(PPh₃)₄ and K₂CO₃ in DMF at 100°C to overcome deactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.